molecular formula C6H12O6 B10847485 beta-D-Mannopyranose CAS No. 100919-15-1

beta-D-Mannopyranose

Cat. No.: B10847485
CAS No.: 100919-15-1
M. Wt: 180.16 g/mol
InChI Key: WQZGKKKJIJFFOK-RWOPYEJCSA-N
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Description

Beta-D-Mannopyranose: is a monosaccharide with the molecular formula C6H12O6. It is a stereoisomer of glucose and is commonly found in nature as a component of polysaccharides such as mannans and glucomannans. These polysaccharides are present in the cell walls of plants, fungi, and bacteria, and play a crucial role in their structural integrity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Beta-D-Mannopyranose can be synthesized through the hydrolysis of mannans, which are polysaccharides composed of mannose units. The hydrolysis process involves the use of enzymes such as beta-mannanase and beta-mannosidase, which break down the polysaccharide into its monosaccharide components .

Industrial Production Methods: In industrial settings, this compound is often produced from natural sources such as locust bean gum and guar gum. These sources are rich in galactomannans, which can be hydrolyzed to yield this compound. The hydrolysis process typically involves the use of acid or enzymatic treatments under controlled conditions .

Scientific Research Applications

Beta-D-Mannopyranose has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex carbohydrates and glycoconjugates. It is also employed in the study of carbohydrate chemistry and enzymology .

Biology: In biological research, this compound is used to study the structure and function of polysaccharides in cell walls. It is also used in the investigation of carbohydrate-protein interactions and the role of mannose-containing polysaccharides in biological processes .

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is used in the development of drug delivery systems and as a component of vaccines and immunotherapies .

Industry: In industrial applications, this compound is used in the production of biodegradable materials, food additives, and cosmetics. It is also employed in the paper and textile industries for its film-forming and binding properties .

Comparison with Similar Compounds

Beta-D-Mannopyranose can be compared with other similar compounds such as alpha-D-Mannopyranose, beta-D-Glucopyranose, and beta-D-Galactopyranose.

Alpha-D-Mannopyranose: Alpha-D-Mannopyranose is an anomer of this compound, differing in the configuration of the anomeric carbon. While this compound has the hydroxyl group at the anomeric carbon in the equatorial position, alpha-D-Mannopyranose has it in the axial position .

Beta-D-Glucopyranose: Beta-D-Glucopyranose is a stereoisomer of this compound, differing in the configuration of the hydroxyl group at the C2 position. Beta-D-Glucopyranose has the hydroxyl group in the axial position, while this compound has it in the equatorial position .

Beta-D-Galactopyranose: Beta-D-Galactopyranose is another stereoisomer of this compound, differing in the configuration of the hydroxyl group at the C4 position. Beta-D-Galactopyranose has the hydroxyl group in the axial position, while this compound has it in the equatorial position .

Conclusion

This compound is a versatile monosaccharide with significant importance in various scientific fields Its unique chemical properties and biological activities make it a valuable compound for research and industrial applications

Properties

IUPAC Name

(2R,3S,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5+,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZGKKKJIJFFOK-RWOPYEJCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501015877
Record name beta-​D-​Mannopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501015877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7322-31-8, 120442-57-1
Record name β-D-Mannopyranose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7322-31-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-Mannopyranose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120442-57-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-D-Mannopyranose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007322318
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name beta-​D-​Mannopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501015877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .BETA.-D-MANNOPYRANOSE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CUO87O37MT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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